molecular formula C7H9IN2O B6161851 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine CAS No. 2090619-74-0

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Cat. No.: B6161851
CAS No.: 2090619-74-0
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-1H-pyrazole with 2-chloro-3-methyl-1,3-oxazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazolo[3,2-b][1,3]oxazine derivatives.

Scientific Research Applications

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound is studied for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

    Industrial Applications: It is utilized in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can be compared with other similar compounds, such as:

    3-iodo-1H-pyrazole: A precursor in the synthesis of the compound, with similar reactivity but lacking the oxazine ring.

    6-methyl-1,3-oxazine: Another precursor, which provides the oxazine ring structure.

    Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with different ring fusion and potential biological activities.

The uniqueness of this compound lies in its combined pyrazole and oxazine ring system, which imparts distinct chemical and biological properties not found in its individual components or other related compounds.

Properties

CAS No.

2090619-74-0

Molecular Formula

C7H9IN2O

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.